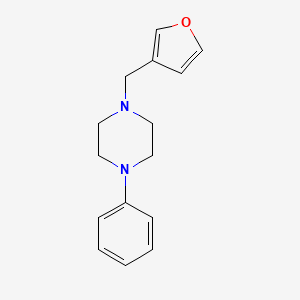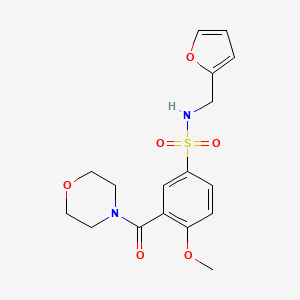![molecular formula C15H17N5OS2 B5588172 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a subject of interest due to its potential in various fields of chemistry and biology. However, specific research directly addressing this compound was not found. The following information synthesizes relevant findings from compounds with similar structures or functionalities, highlighting synthesis methods, molecular structure analysis, and chemical properties.
Synthesis Analysis
The synthesis of compounds related to N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available carboxamides. For example, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involved dehydrosulfurization under the influence of excess HgO, leading to the formation of the target compounds with yields ranging from 42-62% (Zadorozhnii et al., 2019).
Molecular Structure Analysis
Molecular structure and crystallographic analysis provide insight into the arrangement of atoms within a compound, influencing its reactivity and interactions. The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined by single crystal X-ray diffraction, offering a basis for understanding related compounds (Prabhuswamy et al., 2016).
Scientific Research Applications
Corrosion Inhibition
A study on benzothiazole derivatives, which share structural similarities with the compound , revealed their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors operate through a dual adsorption mechanism, providing stability and higher inhibition efficiencies than previously reported benzothiazole family inhibitors. This property suggests potential applications of N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide in corrosion protection formulations for industrial applications (Hu et al., 2016).
Antiviral Activity
Another aspect of research has focused on thiazole derivatives for their potential antiviral properties. Although not directly studying the exact compound , related research has demonstrated the synthesis and antiviral activity of thiazole C-nucleosides, which were evaluated for their efficacy against various viruses. These findings underline the potential of thiazole derivatives, including N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide, in developing new antiviral agents (Srivastava et al., 1977).
Antimicrobial and Antioxidant Properties
Research on N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which shares a thematic structural relation with the compound of interest, showcased promising antimicrobial and antioxidant activities. This highlights the potential for N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide to serve as a foundation for developing new compounds with enhanced biological activities (Sindhe et al., 2016).
Photovoltaic Applications
In the realm of material science, research into poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (a compound with thienyl rings similar to the one ) has demonstrated the potential for these materials in improving the efficiency of solar cells. This suggests that N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide could be investigated for its applicability in enhancing photovoltaic performance through morphology control in bulk heterojunction solar cells (Chu et al., 2011).
properties
IUPAC Name |
N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-10-17-11(2)20(19-10)7-4-6-16-14(21)12-9-23-15(18-12)13-5-3-8-22-13/h3,5,8-9H,4,6-7H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDSQLBUOUCERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCNC(=O)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5588091.png)

![N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5588110.png)
![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)
![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)
![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)
![1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)
![4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)

